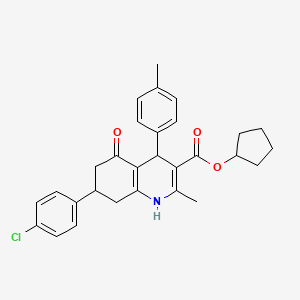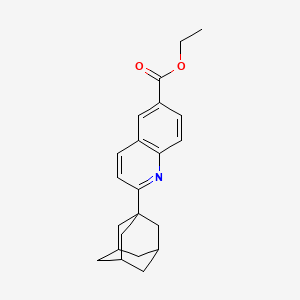
Ethyl 2-(adamantan-1-YL)quinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(adamantan-1-YL)quinoline-6-carboxylate is a compound that combines the unique structural features of adamantane and quinoline Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and resistance to degradation, while quinoline is a nitrogen-containing heterocyclic aromatic compound with significant biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantan-1-YL)quinoline-6-carboxylate typically involves the following steps:
Formation of Adamantane Derivative: The adamantane moiety can be functionalized through various methods, such as halogenation or oxidation, to introduce reactive groups that can participate in further reactions.
Quinoline Derivative Synthesis: Quinoline derivatives can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(adamantan-1-YL)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions include hydroxylated or carbonylated adamantane derivatives, dihydroquinoline derivatives, and substituted quinoline derivatives .
Applications De Recherche Scientifique
Ethyl 2-(adamantan-1-YL)quinoline-6-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders and infectious diseases.
Materials Science: The rigidity and stability of the adamantane moiety make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry:
Mécanisme D'action
The mechanism of action of Ethyl 2-(adamantan-1-YL)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Ethyl 2-(adamantan-1-YL)quinoline-6-carboxylate can be compared with other similar compounds, such as:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features of adamantane and quinoline, which confer enhanced stability, rigidity, and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
ethyl 2-(1-adamantyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-25-21(24)18-3-5-19-17(10-18)4-6-20(23-19)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,10,14-16H,2,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKPATJEPUDAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
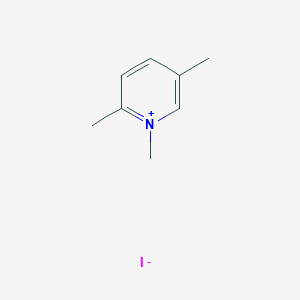
![1-[(5-ethyl-2-furyl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4947102.png)
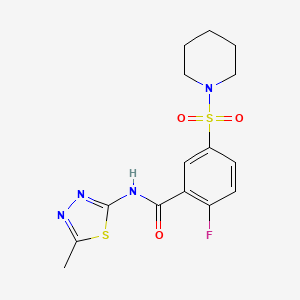
![N-[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4947116.png)
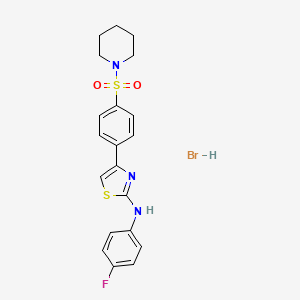
![2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene](/img/structure/B4947133.png)
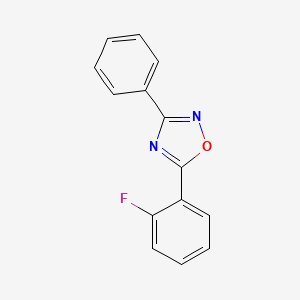
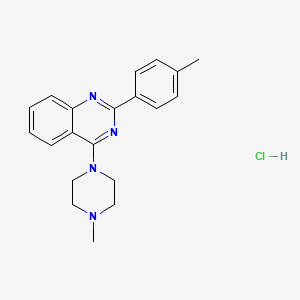
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4947155.png)
![1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene](/img/structure/B4947156.png)
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4947167.png)
![3,3'-methylenebis{6-[(2-methylbenzoyl)amino]benzoic acid}](/img/structure/B4947185.png)
![1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBONYL]-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE](/img/structure/B4947195.png)
